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2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride is a chemical compound characterized by its molecular formula C12H16ClN2O·HCl and a molecular weight of 274.69 g/mol. This compound features a chloro group and a diethylamino substituent on a phenyl ring, making it structurally distinct. It is primarily recognized as an impurity reference material related to lidocaine, a widely used local anesthetic. The compound's systematic name reflects its complex structure, which includes both acetamide and aromatic components, contributing to its pharmacological properties .
The reactivity of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. For instance, in the presence of nucleophiles such as amines or alcohols, the chloro group can be replaced, leading to the formation of various derivatives. Additionally, the acetamide functional group may participate in hydrolysis under acidic or basic conditions, producing corresponding acids and amines.
This compound exhibits biological activity that is closely associated with its structural analogs, particularly lidocaine. It has been studied for its potential local anesthetic properties and antiarrhythmic effects. Research indicates that compounds with similar structures can modulate sodium channels in neuronal tissues, leading to analgesic effects. The diethylamino group likely enhances lipophilicity, facilitating membrane penetration and increasing potency .
Synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride typically involves several steps:
The primary applications of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride include:
Interaction studies involving this compound focus on its effects on sodium channels and its interactions with other pharmacological agents. Research suggests that it may enhance or inhibit the action of local anesthetics when used in combination therapies. Understanding these interactions is crucial for optimizing dosage regimens and minimizing adverse effects during clinical use .
Several compounds share structural similarities with 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride. These include:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride | Chloro group, diethylamino side chain | Pharmaceutical testing |
| Lidocaine | Amino group, no chloro substituent | Local anesthetic |
| Bupivacaine | Butyl side chain | Long-acting local anesthetic |
| Mepivacaine | No chloro substituent | Local anesthetic |
This comparison highlights the uniqueness of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride due to its specific chlorinated structure and its role as an impurity reference material in lidocaine formulations.